4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The trifluoromethyl group is often incorporated into pharmaceutical compounds to enhance their metabolic stability and bioavailability .
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . AMPK plays a crucial role in metabolic disorders, making it a high-value target for therapeutic interventions .
Mode of Action
This compound acts as an AMP mimetic and a potent pan-AMPK activator . It interacts with AMPK, leading to its activation. This activation triggers a series of downstream effects that regulate cellular processes, including glucose and lipid metabolism .
Biochemical Pathways
Upon activation by this compound, AMPK influences several biochemical pathways. It enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting glucose production in the liver, lipogenesis, and protein synthesis . These actions collectively shift the cell’s metabolism from anabolic to catabolic, promoting energy production and reducing energy consumption .
Result of Action
The activation of AMPK by this compound leads to a series of molecular and cellular effects. It helps maintain energy balance at both the cellular and whole-body levels, thereby playing a crucial role in protecting against metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
Uniqueness
4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
4-[[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S/c20-19(21,22)12-2-1-3-14(8-12)25-18-26-15(10-29-18)9-16(27)24-13-6-4-11(5-7-13)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUOPIGLAQFBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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